N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide
Description
N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a fluoro-substituted benzene ring, and a sulfonamide group
Properties
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O5S/c1-3-20-7-10-14-15-12(21-10)16-22(17,18)9-6-4-5-8(19-2)11(9)13/h4-6H,3,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAYEFIRCFFSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)NS(=O)(=O)C2=CC=CC(=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The introduction of the ethoxymethyl group can be achieved through alkylation reactions using ethyl halides. The final step involves the sulfonation of the fluoro-3-methoxybenzene ring, followed by the coupling of the sulfonamide group to the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzene derivatives.
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxadiazole ring can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways. The fluoro and methoxy groups on the benzene ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
N-[5-(methyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide: This compound lacks the ethoxymethyl group, which may affect its solubility and reactivity.
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide: The replacement of the oxadiazole ring with a thiadiazole ring can alter the compound’s electronic properties and biological activity.
N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-chloro-3-methoxybenzenesulfonamide: Substituting the fluoro group with a chloro group can influence the compound’s chemical stability and reactivity.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
